trans-1,4-Dichloro-2-butene
Overview
Description
Trans-1,4-Dichloro-2-butene: is an organochlorine compound with the chemical formula C4H6Cl2 . It is a colorless liquid with a distinct odor and is known for its use as an intermediate in organic synthesis. This compound is characterized by its two chlorine atoms attached to the butene backbone. It is commonly employed in the production of agricultural chemicals, pharmaceuticals, and other organic compounds .
Mechanism of Action
Target of Action
The primary target of trans-1,4-Dichloro-2-butene is adenine , a component of DNA . The compound is used for the alkylation of adenine to form 9-alkylpurines .
Mode of Action
This compound interacts with its target, adenine, through an alkylation process . This interaction results in the formation of 9-alkylpurines . Additionally, it can react with diethyl malonate to form a vinylcyclopropane derivative . It can also undergo asymmetric allylic alkylation with Grignard reagents in the presence of a copper thiophene carboxylate catalyst .
Biochemical Pathways
The compound affects the biochemical pathways involved in the synthesis of adenine derivatives . The formation of 9-alkylpurines from adenine is a significant downstream effect of this pathway . Additionally, the compound can participate in reactions leading to the formation of vinylcyclopropane derivatives .
Pharmacokinetics
It is known that the compound is a liquid at room temperature and has a density of 1183 g/mL at 25 °C . It has a boiling point of 74-76 °C/40 mmHg and a melting point of 1-3 °C . These properties may influence its absorption, distribution, metabolism, and excretion, and thus its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its interaction with adenine and the subsequent formation of 9-alkylpurines . This can lead to changes in the structure and function of DNA.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is recommended to be stored at a temperature of 2-8°C . It is also known to be highly flammable and toxic if inhaled . Therefore, it should be used only outdoors or in a well-ventilated area . These factors can significantly impact the compound’s stability and efficacy.
Biochemical Analysis
Biochemical Properties
Trans-1,4-Dichloro-2-butene plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It is known to alkylate adenine to form 9-alkylpurines, which can affect nucleic acid structures and functions . The compound can also react with diethyl malonate to form vinylcyclopropane derivatives, indicating its potential to participate in various organic reactions . The interactions of this compound with biomolecules such as enzymes and proteins can lead to modifications in their activity and function, which may have downstream effects on cellular processes.
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to alkylate nucleic acids and proteins. This alkylation can lead to the formation of adducts that disrupt the normal function of these biomolecules. For example, the alkylation of adenine by this compound can result in the formation of 9-alkylpurines, which can interfere with DNA replication and transcription . Additionally, the compound’s interactions with enzymes can lead to their inhibition or activation, further affecting cellular processes. These molecular interactions highlight the potential for this compound to exert significant biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: Trans-1,4-Dichloro-2-butene can be synthesized through the chlorination of butadiene. The process involves the liquid- or vapor-phase chlorination of butadiene to produce a mixture of 3,4-dichlorobut-1-ene and 1,4-dichlorobut-2-ene. This mixture is then isomerized to 3,4-dichlorobut-1-ene by heating to temperatures of 60–120 °C in the presence of a catalyst .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes, with the chlorination of butadiene being a key step. The process is optimized for large-scale production to meet the demands of various industries .
Chemical Reactions Analysis
Types of Reactions: Trans-1,4-Dichloro-2-butene undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to replace the chlorine atoms.
Alkylation Reactions: It is used for the alkylation of adenine to form 9-alkylpurines.
Cyclopropanation Reactions: It can react with diethyl malonate to form vinylcyclopropane derivatives.
Allylic Alkylation: It undergoes asymmetric allylic alkylation with Grignard reagents in the presence of copper thiophene carboxylate catalyst.
Common Reagents and Conditions:
Nucleophiles: Used in substitution reactions.
Grignard Reagents: Used in allylic alkylation reactions.
Diethyl Malonate: Used in cyclopropanation reactions.
Major Products:
9-Alkylpurines: Formed from alkylation reactions.
Vinylcyclopropane Derivatives: Formed from cyclopropanation reactions.
Scientific Research Applications
Trans-1,4-Dichloro-2-butene has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the alkylation of adenine, which is significant in nucleic acid research.
Medicine: Utilized in the production of pharmaceuticals and as a reagent in drug synthesis.
Industry: Used in the manufacture of agricultural chemicals, such as insecticides and herbicides.
Comparison with Similar Compounds
Cis-1,4-Dichloro-2-butene: An isomer of trans-1,4-Dichloro-2-butene with similar chemical properties but different spatial arrangement of chlorine atoms.
Trans-1,4-Dibromo-2-butene: Similar in structure but with bromine atoms instead of chlorine.
2,3-Dichloro-1-propene: Another organochlorine compound with different positioning of chlorine atoms.
Uniqueness: this compound is unique due to its specific reactivity and applications in organic synthesis. Its ability to undergo various chemical reactions, such as alkylation and cyclopropanation, makes it a valuable intermediate in the production of complex organic molecules .
Properties
IUPAC Name |
(E)-1,4-dichlorobut-2-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6Cl2/c5-3-1-2-4-6/h1-2H,3-4H2/b2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQDIANVAWVHZIR-OWOJBTEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=CCCl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(/C=C/CCl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Cl2 | |
Record name | 1,4-DICHLORO-2-BUTENE | |
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Record name | TRANS-1,4-DICHLOROBUTENE | |
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DSSTOX Substance ID |
DTXSID6020434 | |
Record name | (2E)-1,4-Dichlorobut-2-ene | |
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Molecular Weight |
124.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
1,4-dichloro-2-butene appears as a clear colorless liquid. Burns, though may be difficult to ignite. Corrosive to tissue. Denser than water and insoluble in water. Vapors heavier than air. Used to make other chemicals., Trans-1,4-dichlorobutene is a colorless liquid with a distinct odor. An intermediate for hexamethylenediamine and chloroprene. (EPA, 1998), Colorless liquid with a sweet, pungent odor; [HSDB] Yellowish liquid; [OECD SIDS], Colorless liquid; [HSDB] Faintly yellow clear liquid; May decompose on exposure to light, air, or moisture; [MSDSonline] | |
Record name | 1,4-DICHLORO-2-BUTENE | |
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Record name | TRANS-1,4-DICHLOROBUTENE | |
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Record name | 1,4-Dichloro-2-butene | |
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Record name | 1,4-Dichloro-trans-2-butene | |
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Boiling Point |
313 °F at 760 mmHg (USCG, 1999), 312 °F at 758 mmHg (EPA, 1998), 155.4 °C, 158 °C | |
Record name | 1,4-DICHLORO-2-BUTENE | |
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Record name | 1,4-DICHLORO-TRANS-2-BUTENE | |
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Record name | 1,4-DICHLORO-2-BUTENE | |
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Flash Point |
53 °C, 53 °C (139 °F) | |
Record name | 1,4-Dichloro-trans-2-butene | |
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Record name | 1,4-DICHLORO-TRANS-2-BUTENE | |
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Solubility |
Sol in alcohol, ether, acetone, benzene, SOL IN CHLOROFORM, ORGANIC SOLVENTS, In water, 850 mg/l @ 25 °C, Miscible with benzene, alc, carbon tetrachloride; immiscible with ethylene glycol and glycerol., Soluble in ether., Water solubility = 580 mg/l at 25 °C | |
Record name | 1,4-DICHLORO-TRANS-2-BUTENE | |
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Record name | 1,4-DICHLORO-2-BUTENE | |
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Density |
1.112 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.183 at 77 °F (EPA, 1998) - Denser than water; will sink, 1.183 @ 25 °C/4 °C, 1.1858, Density: 1.183 (technical grade mixture) of cis and trans isomers. | |
Record name | 1,4-DICHLORO-2-BUTENE | |
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Record name | 1,4-DICHLORO-TRANS-2-BUTENE | |
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Record name | 1,4-DICHLORO-2-BUTENE | |
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Vapor Density |
4 (EPA, 1998) - Heavier than air; will sink (Relative to Air) | |
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Vapor Pressure |
3.0 [mmHg], 3.43 [mmHg], 3.43 mm Hg @ 25 °C, Vapor pressure: 74-76 deg/40 mm 85% technical grade mixture, 3 mm Hg @ 25 °C | |
Record name | 1,4-Dichloro-2-butene | |
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Record name | 1,4-Dichloro-trans-2-butene | |
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Record name | 1,4-DICHLORO-TRANS-2-BUTENE | |
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Record name | 1,4-DICHLORO-2-BUTENE | |
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Impurities |
Technical material with an 85% composition of the trans-isomer, the remainder is predominantly the cis-isomer | |
Record name | 1,4-DICHLORO-TRANS-2-BUTENE | |
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Color/Form |
COLORLESS LIQUID, Colorless liquid | |
CAS No. |
764-41-0, 110-57-6 | |
Record name | 1,4-DICHLORO-2-BUTENE | |
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Record name | trans-1,4-Dichloro-2-butene | |
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Record name | 1,4-Dichloro-trans-2-butene | |
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Record name | 1,4-Dichloro-2-butene | |
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Record name | 2-Butene, 1,4-dichloro-, (2E)- | |
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Record name | 2-Butene, 1,4-dichloro- | |
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Record name | (2E)-1,4-Dichlorobut-2-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6020434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-2,3-dichlorobut-2-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.437 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,4-dichlorobut-2-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.019 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,4-DICHLORO-2-BUTENE, (2E)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92HZ946H7Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 1,4-DICHLORO-TRANS-2-BUTENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1501 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1,4-DICHLORO-2-BUTENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6008 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
-54 °F (USCG, 1999), 34 to 37 °F (EPA, 1998), 2 °C, Heat of Vaporization: 5.849X10+7 J/kmol @ melting point, Surface Tension: 3.8163X10-2 Newtons/m @ melting point, 3.5 °C | |
Record name | 1,4-DICHLORO-2-BUTENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/538 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | TRANS-1,4-DICHLOROBUTENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5220 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1,4-DICHLORO-TRANS-2-BUTENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1501 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1,4-DICHLORO-2-BUTENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6008 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.